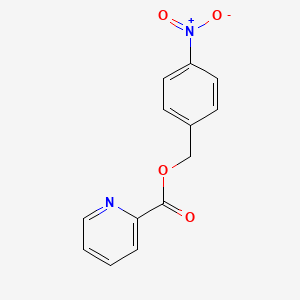

4-nitrobenzyl 2-pyridinecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(12-3-1-2-8-14-12)19-9-10-4-6-11(7-5-10)15(17)18/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLAOZFWLRTVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Nitrobenzyl 2 Pyridinecarboxylate and Analogous Structures

Direct Esterification Protocols and Optimization Strategies

Direct esterification remains a fundamental and widely employed method for the synthesis of 4-nitrobenzyl 2-pyridinecarboxylate. This approach involves the reaction of 2-pyridinecarboxylic acid with 4-nitrobenzyl alcohol, typically in the presence of a catalyst and with the removal of water to drive the equilibrium towards the product.

One of the most common methods for this transformation is the DCC (N,N'-dicyclohexylcarbodiimide) coupling . In this procedure, DCC acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of 4-nitrobenzyl alcohol to furnish the desired ester. The reaction is often carried out in aprotic solvents like dichloromethane (B109758) (DCM) or a mixture of tetrahydrofuran (B95107) (THF) and DCM at room temperature. A crucial optimization in this protocol is the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer catalyst, significantly accelerating the reaction and suppressing the formation of the N-acylurea byproduct.

Another effective direct esterification strategy involves the conversion of 2-pyridinecarboxylic acid into its more reactive acid chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The resulting picolinoyl chloride hydrochloride can then be reacted with 4-nitrobenzyl alcohol in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the generated HCl and facilitate the esterification. This method is advantageous as it often proceeds with high efficiency and the starting materials are readily available.

The Mitsunobu reaction offers a powerful alternative for the synthesis of this compound, especially under mild conditions. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is activated by the phosphine (B1218219) and azodicarboxylate to form an alkoxyphosphonium salt, which is then displaced by the carboxylate in an Sₙ2 fashion. A key advantage of the Mitsunobu reaction is the typical inversion of stereochemistry at the alcohol center, although this is not relevant for the achiral 4-nitrobenzyl alcohol.

Optimization of these protocols often involves screening of solvents, temperature, and the specific coupling or activating agents to maximize the yield and purity of the final product. The choice of method may depend on the scale of the reaction and the presence of other functional groups in the starting materials.

| Method | Reagents | Typical Solvents | Key Features |

| DCC Coupling | 2-Pyridinecarboxylic acid, 4-Nitrobenzyl alcohol, DCC, DMAP (cat.) | DCM, THF | Mild conditions, high yields with DMAP catalyst. |

| Acid Chloride | 2-Pyridinecarboxylic acid, SOCl₂, 4-Nitrobenzyl alcohol, Base (e.g., Et₃N) | DCM, Toluene | Utilizes a highly reactive intermediate. |

| Mitsunobu Reaction | 2-Pyridinecarboxylic acid, 4-Nitrobenzyl alcohol, PPh₃, DEAD/DIAD | THF, Dioxane | Mild conditions, proceeds with inversion of configuration. |

Transesterification Pathways Involving 2-Pyridinecarboxylic Acid Derivatives

Transesterification provides an alternative route to this compound, starting from a pre-existing ester of 2-pyridinecarboxylic acid. This method involves the exchange of the alcohol moiety of the starting ester with 4-nitrobenzyl alcohol. The reaction can be catalyzed by either acids or bases.

In a typical acid-catalyzed transesterification, an ester such as methyl 2-pyridinecarboxylate is heated with an excess of 4-nitrobenzyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The use of a large excess of 4-nitrobenzyl alcohol or the removal of the lower-boiling alcohol (in this case, methanol) helps to shift the equilibrium towards the desired product.

Base-catalyzed transesterification is also a viable option. In this case, a catalytic amount of a strong base, such as sodium methoxide (B1231860) or sodium 4-nitrobenzyl oxide (formed in situ), is used. The reaction proceeds via nucleophilic acyl substitution, where the 4-nitrobenzyl alkoxide attacks the carbonyl carbon of the starting ester.

While transesterification can be effective, it is often less direct than esterification and may require more stringent conditions to achieve high conversion, especially if the incoming alcohol is less reactive or more sterically hindered.

Chemo- and Regioselective Synthesis of the Ester Linkage

The synthesis of this compound inherently involves chemoselectivity, as the esterification must occur specifically between the carboxylic acid of picolinic acid and the alcohol of 4-nitrobenzyl alcohol, without affecting the nitro group or the pyridine nitrogen. The methods described under direct esterification are generally highly chemoselective under appropriate conditions.

Regioselectivity becomes a critical consideration when dealing with substituted analogs. For instance, if a di-substituted pyridinecarboxylic acid is used, the esterification must be directed to the desired carboxyl group. Similarly, if the benzyl (B1604629) alcohol contains multiple hydroxyl groups, selective esterification at the primary benzylic position is necessary. This can often be achieved by exploiting the differential reactivity of the functional groups or by using protecting group strategies.

Multi-Component Reactions (MCRs) Incorporating 2-Pyridinecarboxylic Acid and 4-Nitrobenzyl Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, offer an efficient and atom-economical approach to complex molecules. While a direct one-pot synthesis of this compound via a well-established named MCR is not common, the principles of MCRs can be applied to generate analogous structures.

For instance, the Ugi four-component reaction (U-4CR) could be envisioned to produce related amide structures. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. orgsyn.org By using 2-pyridinecarboxylic acid, 4-nitrobenzaldehyde, an amine, and an isocyanide, one could synthesize α-acylamino amides bearing the picolinoyl and nitrobenzyl moieties.

Similarly, the Passerini three-component reaction , which involves a carboxylic acid, a carbonyl compound, and an isocyanide, could be utilized to generate α-acyloxy amides. Employing 2-pyridinecarboxylic acid, 4-nitrobenzaldehyde, and an isocyanide would lead to a product with the picolinoyl group attached to a newly formed stereocenter.

These MCRs provide rapid access to libraries of complex molecules with structural diversity, which can be valuable for various applications.

Derivatization and Functionalization of the Core Structure

Once the core structure of this compound is assembled, it can be further modified to create a diverse range of analogs. This can involve reactions on either the pyridine nucleus or the 4-nitrobenzyl moiety.

Modifications of the Pyridine Nucleus

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity. Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. However, the nitrogen atom can be targeted for functionalization. For instance, N-oxidation of the pyridine nitrogen can be achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA), which can alter the electronic properties of the ring and facilitate subsequent reactions.

Furthermore, the pyridine ring can be modified prior to the esterification step. For example, various substituted picolinic acids can be synthesized and then esterified with 4-nitrobenzyl alcohol to introduce functional groups at specific positions on the pyridine ring.

Substitutions on the 4-Nitrobenzyl Moiety

The 4-nitrobenzyl group offers several avenues for functionalization. The nitro group is a versatile functional group that can be readily reduced to an amine using various reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation (e.g., using H₂/Pd-C). The resulting aminobenzyl group can then be further modified through reactions such as acylation, alkylation, or diazotization followed by substitution.

Additionally, electrophilic aromatic substitution on the nitrobenzyl ring is possible, with the nitro group acting as a meta-director. However, the ring is strongly deactivated, making such reactions challenging. A more common strategy is to introduce substituents on the benzyl ring of the starting material, (4-nitrophenyl)methanol, before the esterification reaction.

Asymmetric Synthesis and Enantioselective Approaches

The pursuit of enantiomerically pure pharmaceuticals has driven the development of asymmetric synthesis and enantioselective approaches for a wide array of chiral molecules. While specific research on the asymmetric synthesis of this compound is not extensively documented, the methodologies applied to analogous structures, particularly those containing nitrobenzyl and pyridine moieties, offer significant insights into potential synthetic strategies. These approaches predominantly rely on the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. For instance, the asymmetric Michael addition of nitrobenzyl pyridines to α,β-unsaturated aldehydes can be effectively catalyzed by chiral secondary amines, proceeding via an iminium ion intermediate. researchgate.net This transformation highlights the potential for activating a methylene (B1212753) group adjacent to a pyridine ring, a key structural feature in the synthesis of this compound analogues. The electronic properties of the p-nitrophenyl group can facilitate the reactivity of the nucleophile in such organocatalytic processes. researchgate.net

Another promising avenue is the use of chiral metal complexes. For example, chiral nickel(II)-bis(diamine) complexes have been successfully employed in the highly enantioselective Michael addition of azaarylacetates to nitroalkenes. researchgate.net This method is tolerant of various azaarenes, suggesting its potential applicability to pyridine-based substrates.

Furthermore, N-heterocyclic carbenes (NHCs) have been utilized as catalysts in the asymmetric annulation of enals with pyrazol-5-amines to produce chiral pyrazolo[3,4-b]pyridin-6-ones with excellent yields and enantioselectivities. rsc.org This demonstrates the utility of NHC catalysis in constructing chiral pyridine-containing fused rings, a strategy that could be adapted for creating chiral precursors to this compound.

The table below summarizes the performance of various catalytic systems in the asymmetric synthesis of compounds analogous to this compound, showcasing the potential for achieving high enantioselectivity.

| Catalyst Type | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Secondary Amine | Nitrobenzyl pyridine, α,β-Unsaturated aldehyde | Chiral nitrobenzyl pyridine derivative | Not reported | Up to 96% |

| Chiral Nickel(II)-bis(diamine) Complex | Azaarylacetate, Nitroalkene | Chiral azaarylpropionate | Not reported | High |

| N-Heterocyclic Carbene | Enal, Pyrazol-5-amine | Chiral pyrazolo[3,4-b]pyridin-6-one | Not applicable | Excellent |

| Quinine-derived Squaramide | Isatin derived N-Boc ketimine, γ-hydroxyenone | Spirooxindole embedded oxazolidine | Not reported | High |

| Hydroquinine-derived Squaramide | N-Boc pyrazolinone ketimine, γ-hydroxyenone | Pyrazolinone embedded spirooxazolidine | Up to 3.3:1 | Up to >99% |

This table presents data for analogous structures to illustrate potential enantioselective approaches for this compound.

These examples underscore the feasibility of developing an enantioselective synthesis for this compound by leveraging established catalytic systems. Future research in this area would likely focus on adapting these methodologies to the specific substrate and optimizing reaction conditions to achieve high levels of stereocontrol.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of chemical compounds is essential for sustainable development, aiming to minimize environmental impact and enhance safety. The synthesis of this compound and its analogues can be made more environmentally benign by adhering to the twelve principles of green chemistry. scispace.com

Prevention of Waste: A primary goal of green chemistry is to prevent the generation of waste rather than treating it after it has been created. nih.gov In the context of synthesizing this compound, this can be achieved by designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. One-pot reactions and domino syntheses, where multiple transformations occur in a single reaction vessel, can significantly reduce waste by minimizing purification steps and solvent usage. acs.org

Use of Renewable Feedstocks: The development of synthetic routes that utilize renewable resources is a key aspect of sustainability. For pyridine-containing compounds, research has explored the use of biomass-derived feedstocks. For example, glycerol (B35011), a byproduct of biodiesel production, can be converted to pyridines via a thermo-catalytic process using zeolite catalysts. rsc.org Similarly, lignin (B12514952), a major component of plant biomass, can be a source for producing catechol, which can then be converted to pyridine carboxylic acids. wur.nlresearchgate.net While not a direct route to this compound, these approaches highlight the potential for sourcing the pyridine core from renewable materials.

Use of Safer Solvents and Auxiliaries: The choice of solvents plays a crucial role in the environmental footprint of a chemical process. Traditional volatile organic solvents can be replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. scispace.com For instance, microwave-assisted synthesis in ethanol (B145695) has been shown to be an efficient and greener method for preparing pyridine derivatives, offering shorter reaction times and higher yields compared to conventional heating. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. scispace.com As discussed in the previous section, both organocatalysts and metal-based catalysts can be employed for the synthesis of pyridine derivatives. Biocatalysis, using enzymes, offers a particularly green approach, often proceeding under mild conditions with high selectivity. ukri.org

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. scispace.com Developing synthetic strategies that circumvent the need for protection and deprotection of functional groups is a key goal in green synthesis design.

The table below outlines some green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Waste Prevention | One-pot synthesis, high atom economy reactions | Reduced byproducts and purification steps |

| Renewable Feedstocks | Use of biomass-derived glycerol or lignin for pyridine core | Reduced reliance on fossil fuels |

| Safer Solvents | Microwave-assisted synthesis in ethanol | Shorter reaction times, reduced energy consumption, less hazardous solvent |

| Catalysis | Use of recyclable organocatalysts or biocatalysts | Increased efficiency, reduced waste, milder reaction conditions |

| Reduce Derivatives | Direct C-H functionalization | Fewer reaction steps, improved atom economy |

By systematically applying these green chemistry principles, the synthesis of this compound can be designed to be more efficient, safer, and environmentally sustainable.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Ester Hydrolysis Kinetics and Thermodynamics

The hydrolysis of 4-nitrobenzyl 2-pyridinecarboxylate, leading to the formation of 4-nitrobenzyl alcohol and picolinic acid, is a key reaction that has been studied to understand the factors influencing its stability and reactivity.

The rate of hydrolysis of esters, including this compound, is significantly influenced by the pH of the solution. The reaction can be catalyzed by both acid and base. Generally, the hydrolysis of carboxylic acid esters exhibits a pH-rate profile that is characterized by a U-shaped curve, with the minimum rate typically occurring in the neutral pH range.

Under acidic conditions (acid-catalyzed hydrolysis), the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In contrast, under basic conditions (base-catalyzed hydrolysis), the hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon.

kobs = kA[H+] + kN + kB[OH-]

where kobs is the observed pseudo-first-order rate constant, kA is the second-order rate constant for acid-catalyzed hydrolysis, kN is the first-order rate constant for neutral hydrolysis, and kB is the second-order rate constant for base-catalyzed hydrolysis.

The half-lives of carboxylic acid esters can vary widely, from hours to years, depending on their structure and the pH of the environment. viu.ca For instance, the presence of electron-withdrawing groups on the acyl part of the ester can increase the rate of both neutral and base-catalyzed hydrolysis. viu.ca In the case of this compound, the electron-withdrawing nitro group on the benzyl (B1604629) moiety influences the reactivity of the ester.

Systematic studies on the pH-dependent hydrolysis of structurally similar compounds, like 4-nitrophenyl β-D-glucoside, have revealed different mechanisms operating at different pH values. chemrxiv.org In the acidic region, the mechanism often involves the formation of a conjugate acid followed by the cleavage of the C-O bond. chemrxiv.org In the neutral to basic regions, mechanisms can range from water attack in a dissociative manner to bimolecular hydrolysis and neighboring group participation. chemrxiv.org While specific data for this compound is not detailed in the provided search results, these general principles of ester hydrolysis provide a framework for understanding its pH-dependent reactivity.

The hydrolysis of esters containing a coordinating group, such as the pyridine (B92270) nitrogen in this compound, can be significantly accelerated by the presence of metal ions. This catalytic effect is often attributed to the formation of a chelate structure where the metal ion is coordinated to both the pyridine nitrogen and the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.

Studies on the hydrolysis of a related compound, p-nitrophenyl picolinate (B1231196) (PNPP), have demonstrated remarkable acceleration in the presence of Cu(II) ions. psu.edu At pH 7.35, the pseudo-first-order rate constant for PNPP hydrolysis was found to be 1200 times larger in the presence of 1 x 10-4 M Cu(II) compared to the rate in the absence of the metal ion. psu.edu The effect of Zn(II) on the hydrolysis of PNPP was found to be much smaller than that of Cu(II). psu.edu

The catalytic activity of various bivalent metal ions (Cu2+, Zn2+, and Ni2+) complexed with long alkyl pyridine ligands on the hydrolysis of PNPP has been studied, with the order of catalytic efficiency being Cu(II) > Ni(II) > Zn(II). nih.gov The mechanism of metal ion-catalyzed hydrolysis of picolinate esters is believed to involve a chelation effect, as significant catalysis is not observed for esters where the pyridine nitrogen is not in a position to form a chelate with the ester group, such as in 4-nitrophenyl isonicotinate. researchgate.net

Transition metal complexes have also been investigated as catalysts for ester hydrolysis, often as models for hydrolytic metalloenzymes. For example, Zn(II) complexes with various ligands have been shown to be effective catalysts for the hydrolysis of 4-nitrophenyl acetate. researchgate.net The catalytic activity of these complexes is often pH-dependent, with the deprotonation of a coordinated water molecule to form a metal-bound hydroxide species being a key step in the catalytic cycle. researchgate.net

Here is an interactive data table summarizing the catalytic effects on the hydrolysis of p-nitrophenyl picolinate (PNPP), a structurally related ester:

| Catalyst System | pH | Fold Increase in Rate (approx.) | Reference |

|---|---|---|---|

| Cu(II) | 7.35 | 1200 | psu.edu |

| Zn(II) | - | 3 | psu.edu |

| Cu(II) with co-micellized ligands | 7.35 | - | psu.edu |

| Ni(II) system | 5.0-8.5 | - | nih.gov |

| Zn(II) system | 5.0-8.5 | - | nih.gov |

Micelles, which are aggregates of surfactant molecules in solution, can significantly alter the rates and pathways of chemical reactions, including ester hydrolysis. This phenomenon, known as micellar catalysis, arises from the partitioning of reactants between the bulk aqueous phase and the micellar phase. The hydrophobic core and the charged surface of micelles can provide a unique microenvironment that can stabilize transition states, concentrate reactants, and alter the pKa of functional groups.

The hydrolysis of esters in the presence of micelles has been extensively studied. For instance, the hydrolysis of p-nitrophenyl picolinate (PNPP) is influenced by the presence of micelles formed from cetyltrimethylammonium bromide (CTABr). psu.edu The catalytic effect can be further enhanced by using functionalized surfactants that can chelate metal ions, creating "metallomicelles." These systems can mimic some aspects of hydrolytic metalloenzymes. psu.edu

In the case of PNPP hydrolysis, the use of co-micelles of CTABr and functionalized pyridines capable of chelating Cu(II) or Zn(II) ions leads to the formation of reactive ternary complexes composed of the metal ion, the functionalized surfactant, and the ester substrate. psu.edu This results in a significant rate enhancement. psu.edu The specific structure of the functionalized surfactant plays a crucial role; for example, a surfactant with a hydroxymethylpyridine head group was found to be more effective than one with a pyridine-2-carboxylic acid head group, suggesting that the metal ion acts as a template for an intracomplex nucleophilic attack by the activated hydroxy function on the ester carbonyl. psu.edu

The kinetic model for metallomicellar catalysis often involves the formation of a ternary complex between the ligand, metal ion, and substrate within the micelle. researchgate.net The effects are typically pH-dependent, with the apparent rate constants for hydrolysis often increasing with pH before potentially leveling off or decreasing, depending on the specific system. researchgate.net

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The carbonyl carbon of the ester group in this compound is electrophilic and is susceptible to attack by nucleophiles other than water. These reactions are classified as nucleophilic acyl substitutions. The general mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (4-nitrobenzyloxy group).

The reactivity of the ester towards nucleophilic attack is influenced by both the acyl and the alkoxy components of the ester. The pyridine ring, particularly with its nitrogen atom at the 2-position, can influence the electrophilicity of the carbonyl carbon. The 4-nitrobenzyl group is a good leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting alkoxide ion.

While specific studies on a wide range of nucleophilic acyl substitution reactions of this compound were not found in the initial search, the principles of ester reactivity suggest that it would react with various nucleophiles such as amines (ammonolysis), alkoxides (transesterification), and organometallic reagents. The rates of these reactions would be expected to be faster than the corresponding reactions of esters with less activated leaving groups.

Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons and can act as a nucleophile or a ligand in coordination complexes.

The pyridine nitrogen atom in this compound allows this molecule to function as a ligand in coordination chemistry. It can coordinate to a variety of metal ions, forming metal complexes. The ability of the pyridine nitrogen to coordinate is a key feature that enables the metal-ion catalyzed hydrolysis discussed in section 3.1.2.

In the context of catalysis, the formation of a chelate involving the pyridine nitrogen and the ester carbonyl oxygen is a crucial step. This bidentate coordination mode activates the ester towards nucleophilic attack. The stability and structure of the resulting metal complex will depend on the nature of the metal ion, the solvent, and the presence of other competing ligands.

The reaction between alkylating agents and 4-(p-nitrobenzyl)pyridine (a related compound) has been studied to determine reaction rate constants. nih.gov This indicates the nucleophilic character of the pyridine nitrogen and its ability to participate in reactions such as alkylation.

Protonation Equilibria and Their Impact on Reactivity

The presence of a basic nitrogen atom in the pyridine ring means that this compound can exist in protonated forms in acidic media. The primary site of protonation is the pyridine nitrogen, leading to the formation of a pyridinium (B92312) cation.

This protonation event has a significant impact on the molecule's reactivity. The electron-withdrawing effect of the positively charged pyridinium ring enhances the electrophilicity of the carboxyl carbon, making the ester linkage more susceptible to nucleophilic attack. This can facilitate hydrolysis of the ester under acidic conditions. Conversely, protonation can also influence the reduction potential of the nitro group, although the effect is generally less pronounced than that on the ester's reactivity.

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group that can undergo reduction to various oxidation states, most commonly to a hydroxylamine (B1172632) or an amine. The course of the reduction can be controlled by the choice of reagents and reaction conditions, leading to either selective reduction of the nitro group or cleavage of the entire nitrobenzyl ester.

The selective reduction of the aromatic nitro group in the presence of other reducible functional groups is a crucial transformation in organic synthesis. niscpr.res.in A variety of methods have been developed to achieve this transformation, affording the corresponding 4-aminobenzyl 2-pyridinecarboxylate.

Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). niscpr.res.in However, these methods can sometimes lead to the cleavage of the benzyl ester (hydrogenolysis). Alternative reagent systems offer greater selectivity. For instance, the use of zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) in an appropriate solvent provides a convenient and rapid method for the selective reduction of aromatic nitro compounds to their corresponding amines at room temperature. niscpr.res.in Another effective system involves sodium borohydride (B1222165) (NaBH4) in the presence of a nickel catalyst like tetrakis(triphenylphosphine)nickel(0) (Ni(PPh3)4), which can selectively reduce the nitro group while leaving other functional groups such as esters intact. jsynthchem.com

| Reagent System | Conditions | Outcome | Reference |

|---|---|---|---|

| Zinc/Hydrazine Glyoxylate | Room Temperature, 2 hours | Selective reduction to the corresponding amine. | niscpr.res.in |

| NaBH₄/Ni(PPh₃)₄ | Room Temperature, Ethanol (B145695) | Selective reduction of the nitro group to an amine, without affecting carbonyl groups. | jsynthchem.com |

| Titanium Oxysulfate (TiOSO₄) | Electrochemical, -0.60 V vs. SCE | Mediates reduction of nitro groups to amines via a dihydroxylamine intermediate. | acs.org |

The 4-nitrobenzyl group is often employed as a protecting group for carboxylic acids, in part because its cleavage can be triggered by reduction of the nitro group. The reduction initially forms a 4-hydroxylaminobenzyl or a 4-aminobenzyl derivative. These electron-rich intermediates are unstable and readily undergo a 1,6-elimination reaction, which results in the cleavage of the C-O ester bond and the release of the free pyridine-2-carboxylic acid. The benzyl portion is released as 4-hydroxylaminobenzyl alcohol or a subsequent product like 4-aminobenzyl alcohol, which can further react.

This reductive cleavage is a key principle in the design of bioreductive prodrugs, where enzymes present in hypoxic tissues reduce the nitro group, triggering the release of a therapeutic agent. rsc.org The rate of this fragmentation can be influenced by substituents on the benzyl ring; electron-donating groups accelerate the cleavage by stabilizing the positive charge that develops on the benzylic carbon during the elimination process. rsc.org

Photochemical Activation and Cleavage Mechanisms

The 4-nitrobenzyl ester functionality allows for photochemical activation, a property extensively studied for the related ortho-nitrobenzyl (o-NBE) protecting group. nih.govupenn.edu Upon irradiation with UV light, typically in the range of 300-365 nm, the nitrobenzyl ester undergoes a cleavage reaction to release the carboxylic acid. nih.govupenn.edu

The established mechanism for this photocleavage involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic C-H bond. This leads to the formation of a transient species known as an aci-nitro intermediate. nih.govrsc.org This intermediate then undergoes further rearrangement and reaction with a nucleophile (like water present in the solvent) to cleave the ester bond, yielding pyridine-2-carboxylic acid and 4-nitrosobenzaldehyde as the primary photoproducts. nih.gov

The efficiency, or quantum yield, of this photocleavage can be influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the solvent. nih.gov While much of the literature focuses on ortho-nitrobenzyl systems, the fundamental principles of photochemical activation via an aci-nitro intermediate are applicable to the para-substituted isomer as well, although the efficiency may differ. nih.gov

| Step | Description | Key Intermediate/Product | Reference |

|---|---|---|---|

| 1. Photoexcitation | Absorption of UV light (e.g., 365 nm) excites the nitro group. | Excited state nitrobenzyl ester | upenn.edu |

| 2. Hydrogen Abstraction | Intramolecular transfer of a hydrogen atom from the benzylic carbon to the excited nitro group. | aci-nitro intermediate | nih.govrsc.org |

| 3. Rearrangement & Cleavage | The aci-nitro intermediate rearranges, leading to the cleavage of the ester bond. | Carboxylic acid and nitrosobenzaldehyde | nih.gov |

Investigation of Reaction Intermediates and Transition States

The reactivity of this compound is characterized by the formation of distinct reaction intermediates depending on the transformation pathway.

In Reductive Pathways : The reduction of the nitro group proceeds stepwise, typically through nitroso and hydroxylamine intermediates. The 4-hydroxylaminobenzyl derivative is a crucial intermediate in the reductive cleavage of the ester. rsc.org This species is often transient and its fragmentation rate is a key parameter in applications like prodrug activation. Studies on related 4-nitrobenzyl carbamates have shown that the half-life of the hydroxylamine intermediate can be measured, and it is this species that undergoes the bond-cleaving elimination. rsc.org The transition state for this elimination is thought to involve significant positive charge buildup on the benzylic carbon, explaining why electron-donating substituents accelerate the reaction. rsc.org

In Photochemical Pathways : The key reaction intermediate in the photochemical cleavage is the aci-nitro species. nih.govrsc.org This intermediate has been detected and characterized using time-resolved spectroscopic techniques like laser flash photolysis. rsc.org Studies on related 2-nitrobenzyl compounds have detailed the decay kinetics of the aci-nitro intermediate, which directly precedes the formation of the final nitroso product. nih.gov In some cases, a triplet state with charge-transfer character can also be observed, but it is generally not considered to be on the direct pathway to the cleavage products. nih.gov For some nitrophenyl derivatives, evidence for electron transfer from an excited dihydropyridine (B1217469) ring to the nitrobenzene (B124822) moiety has been found, leading to the formation of an aromatic zwitterion as a detectable intermediate. nih.gov

Applications in Advanced Organic Synthesis and Chemical Systems

Utilization as a Reagent or Precursor in Organic Transformations

The pyridine-2-carboxylic acid (picolinic acid) framework is a valuable building block in organic synthesis. Its derivatives are frequently used as precursors for more complex molecular targets. For instance, substituted picolinic acids serve as starting materials for the synthesis of bioactive piperidine (B6355638) compounds through hydrogenation and other transformations. google.com The pyridine (B92270) nucleus itself can be constructed through various methods, such as cycloaddition/cycloreversion sequences using 1,4-oxazinone precursors, to create highly substituted pyridine products. nih.gov

In this context, 4-nitrobenzyl 2-pyridinecarboxylate can be viewed as an activated form of picolinic acid and a carrier for the 4-nitrobenzyl group. The ester can act as a precursor in several ways:

Amidation: The ester can be readily converted to a wide range of amides, including picolinamide (B142947) derivatives, by reaction with primary or secondary amines.

Functional Group Interconversion: The nitro group on the benzyl (B1604629) moiety is a versatile functional handle. It can be reduced to an amine, which can then participate in a variety of subsequent reactions, such as diazotization or acylation. The reduction of a nitrobenzyl group attached to a pyridine ring has been demonstrated using standard hydrogenation conditions.

Transesterification: The 4-nitrobenzyl ester can be exchanged for other alkyl or aryl groups under appropriate catalytic conditions, providing access to a library of different picolinate (B1231196) esters.

These transformations highlight the role of this compound as a versatile intermediate, enabling the elaboration of the picolinate core or the modification of the benzyl substituent to achieve diverse synthetic goals.

Development of this compound as a Protecting Group Strategy

Protecting groups are fundamental tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. The 4-nitrobenzyl group is a well-established photolabile protecting group (PPG), particularly for carboxylic acids. wikipedia.orgthieme-connect.de This strategy is based on the principle that irradiation with light, typically in the UV range, can induce cleavage of the protecting group, regenerating the original functional group under mild and neutral conditions. nih.gov

When applied to this compound, the ester linkage serves to protect the carboxyl group of picolinic acid. The key features of this protecting group strategy are:

Orthogonality: Photochemical deprotection avoids the need for harsh acidic or basic reagents that might be incompatible with other sensitive functional groups in the molecule. nih.gov

Traceless Removal: The cleavage is initiated by light, which is considered a "traceless" reagent, simplifying purification as no chemical reagents need to be removed post-reaction. wikipedia.org

Mechanism: Upon UV irradiation, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction to form an aci-nitro intermediate. This intermediate then rearranges and fragments to release the carboxylic acid (picolinic acid) and 2-nitrosobenzaldehyde as a byproduct. wikipedia.orgpsu.edu

Nitrobenzyl-based PPGs have been successfully employed in diverse applications, from the synthesis of peptides to their use as photoresists in materials science. wikipedia.orgnih.gov The stability of the ester to various chemical conditions, combined with its selective removal with light, makes this compound a potentially valuable tool in complex synthesis.

| Feature | Description | Reference(s) |

| Protecting Group | 4-Nitrobenzyl | wikipedia.orgthieme-connect.de |

| Protected Functionality | Carboxylic Acid | thieme-connect.de |

| Cleavage Condition | UV Irradiation (e.g., ~350-365 nm) | nih.gov |

| Key Byproduct | 4-Nitrosobenzyl alcohol/aldehyde | wikipedia.orgpsu.edu |

| Key Advantages | Mild, neutral deprotection; High orthogonality to chemical reagents | nih.gov |

Employment in Chemical Model Systems for Biological Processes

Pyridine carboxylic acids and their derivatives are excellent ligands in coordination chemistry, readily forming stable complexes with a wide array of transition metals. ajol.infocdnsciencepub.comwikipedia.org The pyridine-2-carboxylate anion typically acts as a bidentate ligand, coordinating to a metal ion through the pyridine nitrogen and one of the carboxylate oxygens (an N,O-chelate). This chelating ability makes it a superb mimic for the side chains of certain amino acids that coordinate to metals in metalloenzyme active sites. Specifically, the pyridine ring mimics the imidazole (B134444) side chain of histidine, while the carboxylate group mimics the side chains of aspartic or glutamic acid.

Complexes of picolinic acid and related pyridine carboxylates with metals such as gallium(III), zinc(II), cobalt(II), and nickel(II) have been synthesized and structurally characterized. ajol.infocdnsciencepub.comnih.gov These synthetic complexes serve as valuable structural and functional models for understanding the coordination environment and catalytic mechanisms of metalloenzymes. While the 4-nitrobenzyl group in this compound does not directly participate in coordination, it can modulate the electronic properties of the pyridine-2-carboxylate ligand system, thereby influencing the stability and reactivity of the resulting metal complex.

Esters containing a nitrophenyl or nitrobenzyl group are widely used as chromogenic substrates to study the activity of hydrolytic enzymes, such as esterases, lipases, and proteases. nih.govsemanticscholar.org The principle of this assay is that enzymatic cleavage of the ester bond releases 4-nitrophenol (B140041) or 4-nitrobenzyl alcohol. The corresponding phenolate (B1203915) or alkoxide product often has a distinct UV-Vis absorbance spectrum from the starting ester, allowing the progress of the reaction to be monitored spectrophotometrically in real-time. semanticscholar.org

For example, p-nitrophenyl esters have been used to probe the reaction mechanism of the thiolase enzyme OleA and to screen for new enzymes. nih.gov Similarly, p-nitrobenzyl esterase from Bacillus subtilis is named for its ability to hydrolyze such substrates. nih.gov In this context, this compound could serve as a potential substrate to probe the activity of various carboxylesterases. The rate of hydrolysis, monitored by the release of 4-nitrobenzyl alcohol, would provide kinetic data on enzyme efficiency (kcat/Km) and inhibition.

| Substrate Type | Enzyme Class | Principle of Detection | Reference(s) |

| p-Nitrophenyl Alkanoates | Thiolases, Lipases | Spectrophotometric monitoring of p-nitrophenol release | nih.govsemanticscholar.org |

| p-Nitrobenzyl Esters | Carboxylesterases | Spectrophotometric monitoring of p-nitrobenzyl alcohol release | nih.gov |

| Phenyl Chlorothionoformates | Pyridinolysis Studies | Spectrophotometric monitoring of pyridinium (B92312) cation formation | nih.gov |

Role in the Construction of Complex Molecular Architectures

The rigid and well-defined geometry of the pyridine ring makes it an ideal scaffold for the construction of complex, ordered molecular architectures. Pyridine-based units can direct the assembly of molecules through a combination of metal coordination, hydrogen bonding, and π-π stacking interactions.

Research on related compounds, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides, has shown that the pyridine-2-carboxamide motif is an excellent building block for creating self-assembling systems. These molecules can form higher-order super-architectures through predictable hydrogen-bonding patterns. iucr.org Similarly, this compound possesses the necessary features to act as a building block in supramolecular chemistry. The pyridine-2-carboxylate portion can participate in directional interactions, while the 4-nitrobenzyl group can influence crystal packing through dipole-dipole interactions or simply by acting as a sterically demanding substituent.

Contributions to Materials Science and Supramolecular Chemistry

The properties that make this compound a useful synthetic precursor and biological probe also lend themselves to applications in materials science. The combination of a metal-coordinating headgroup (pyridine-2-carboxylate) and a photo-responsive tail (4-nitrobenzyl) allows for the design of "smart" materials.

Photodegradable Polymers: Incorporation of this molecule as a pendant group or within the backbone of a polymer could yield photodegradable materials. Exposure to light would cleave the ester linkage, causing a change in the material's properties or leading to its degradation. wikipedia.org This principle has been applied to create light-sensitive gels and photoresists. wikipedia.org

Supramolecular Assemblies: As discussed previously, the compound can act as a tecton (a building block) for creating self-assembled supramolecular structures. iucr.org The interplay of metal coordination, hydrogen bonding, and π-stacking involving the pyridinecarboxylate unit can lead to the formation of discrete molecular cages, extended networks, or metal-organic frameworks (MOFs). The photo-cleavable nature of the nitrobenzyl group could allow for post-assembly modification of these structures using light as an external stimulus.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost. A DFT study of 4-nitrobenzyl 2-pyridinecarboxylate would provide a detailed picture of its electronic landscape and energy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, the HOMO would likely be located on the electron-rich pyridinecarboxylate portion, while the LUMO would be expected to be centered on the electron-deficient nitrobenzyl group.

Table 1: Hypothetical Molecular Orbital Analysis Data

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. The values are dependent on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the sites susceptible to electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to attack by electrophiles. For this compound, these would likely be the oxygen atoms of the nitro and carboxyl groups, as well as the nitrogen atom of the pyridine (B92270) ring. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. These would be expected around the hydrogen atoms and potentially the carbon atom of the nitro-substituted ring.

DFT calculations can predict various spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. This allows for the assignment of absorption bands in an experimental spectrum to specific vibrational modes, such as the characteristic stretches of the C=O, N-O, and C-N bonds in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted, providing insights into the electronic environment of the different nuclei.

UV-Visible Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the absorption wavelengths in a UV-Vis spectrum. This is particularly useful for understanding the electronic structure of conjugated systems.

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectrum | Key Predicted Peaks |

|---|---|

| IR (cm⁻¹) | Data not available for C=O stretch, NO₂ symmetric stretch, NO₂ asymmetric stretch |

| ¹H NMR (ppm) | Data not available for aromatic and benzylic protons |

| UV-Vis (nm) | Data not available for π → π and n → π* transitions* |

This table is a representation of the kind of data that would be obtained from spectroscopic predictions.

Quantum Chemical Calculations of Reactivity Descriptors

Beyond the HOMO-LUMO gap, several other quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.

These descriptors would provide a quantitative measure of the reactivity of this compound.

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry can be employed to model the pathways of chemical reactions, providing a deeper understanding of reaction mechanisms.

For a proposed reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, computational methods can be used to locate the transition state structure—the highest energy point along the reaction coordinate. By calculating the energy of the reactants and the transition state, the activation energy (Ea) for the reaction can be determined. A lower activation energy implies a faster reaction rate. This type of analysis is invaluable for predicting the feasibility and kinetics of chemical transformations.

Solvent Effects on Reaction Pathways

The solvent environment can significantly influence the rate and mechanism of a chemical reaction. Computational chemistry provides powerful tools to investigate these effects at a molecular level. For a compound like this compound, understanding how different solvents affect its reaction pathways, such as hydrolysis of the ester bond, is crucial for predicting its stability and reactivity in various chemical processes.

Detailed Research Findings:

Explicit studies detailing the solvent effects on the reaction pathways of this compound are not readily found in the reviewed literature. However, the general approach to studying such effects involves the use of quantum mechanical calculations, most notably Density Functional Theory (DFT). These calculations are often combined with a continuum solvation model, such as the Polarizable Continuum Model (PCM), which simulates the bulk solvent's dielectric effect on the solute molecule.

For a reaction like the hydrolysis of this compound, computational studies would typically model the reaction profile in the gas phase and then in a series of solvents with varying polarities (e.g., water, ethanol (B145695), dimethyl sulfoxide). By calculating the energies of the reactants, transition states, and products in each solvent, a reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, which are key indicators of reaction kinetics and thermodynamics.

For instance, a study on the hydrolysis of related benzyl (B1604629) 4-nitrophenylsulfamate esters demonstrated how computational methods could elucidate the reaction mechanism, showing a change from an associative SN2(S) mechanism to an E1cB mechanism depending on the pH, which is intrinsically linked to the solvent environment. rsc.org Similarly, computational investigations on other molecules have shown that polar solvents can stabilize charged transition states, thereby accelerating the reaction rate, while nonpolar solvents might favor different pathways. primescholars.comrsc.org

Hypothetical Data Table: Calculated Activation Energies for the Hydrolysis of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 35.2 |

| Toluene | 2.4 | 32.8 |

| Ethanol | 24.6 | 28.5 |

| Water | 78.4 | 25.1 |

This table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound was not found in the search results.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its surroundings.

Detailed Research Findings:

Specific conformational analysis or molecular dynamics simulation data for this compound is not available in the surveyed literature. However, these studies are routinely performed for similar molecules. A conformational analysis would typically start with a systematic search of the potential energy surface by rotating the single bonds of the molecule, for example, the C-O-C-C dihedral angle of the ester group and the C-C bond connecting the benzyl and pyridine rings. Quantum mechanical methods would then be used to optimize the geometry of each identified conformer and calculate its relative energy.

MD simulations would place the molecule in a simulated box of solvent molecules and use classical mechanics to calculate the forces on each atom and their subsequent motion over time. nih.gov These simulations can reveal the preferred conformations in solution, the timescale of conformational changes, and the nature of solute-solvent interactions, such as hydrogen bonding. For a related compound, a molecular dynamics study revealed how ligand binding induces conformational changes in the binding pocket of a protein. nih.gov

Interactive Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |

| A | 180 | 60 | 0.0 |

| B | 60 | 180 | 1.5 |

| C | -60 | 60 | 2.1 |

Hypothetical data for illustrative purposes. Dihedral Angle 1 could represent the rotation around the ester bond, and Dihedral Angle 2 the rotation of the nitrobenzyl group.

Structure-Reactivity Relationship (SAR) Derivations via Computational Methods

Structure-Reactivity Relationship (SAR) studies aim to connect the chemical structure of a compound with its reactivity or biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable in this field. nih.gov QSAR models are mathematical equations that correlate the chemical structure, represented by numerical descriptors, with an observed activity.

Detailed Research Findings:

While no specific SAR studies for this compound were identified, the methodology is well-established for related classes of compounds. nih.gov To develop a QSAR model, a series of structurally related compounds with known activities are required. For each compound, a set of molecular descriptors is calculated using computational software. These descriptors can encode various aspects of the molecular structure, including:

Electronic properties: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO).

Steric properties: Molecular volume, surface area, shape indices.

Topological properties: Connectivity indices that describe the branching of the molecular skeleton.

Hydrophobic properties: LogP, which is the logarithm of the partition coefficient between octanol (B41247) and water.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules. For example, a QSAR study on nitazoxanide-based analogues identified that increasing the molecular connectivity index and local charge surface index could improve antibacterial activity. nih.gov

Interactive Data Table: Example of Descriptors Used in a QSAR Study

| Compound | logP | HOMO Energy (eV) | Molecular Surface Area (Ų) | Predicted Activity (IC50, µM) |

| Analog 1 | 2.5 | -6.8 | 350 | 10.2 |

| Analog 2 | 3.1 | -7.1 | 380 | 5.6 |

| Analog 3 | 2.8 | -6.9 | 365 | 8.1 |

This table contains hypothetical data for a series of analogs to illustrate the types of descriptors and predicted activities that would be part of a QSAR study.

Emerging Research Directions and Future Perspectives for 4 Nitrobenzyl 2 Pyridinecarboxylate

Exploration of Novel Catalytic Systems for its Transformations

The transformations of a molecule like 4-nitrobenzyl 2-pyridinecarboxylate would likely focus on two primary sites: the nitro group and the ester linkage. Research in this area would aim to develop selective and efficient catalytic systems for these transformations.

The reduction of the nitro group is a cornerstone of synthetic chemistry, providing a route to valuable amino compounds. wikipedia.orgcommonorganicchemistry.com Current research focuses on moving beyond traditional reagents like iron powder, which generate significant waste, toward more sustainable catalytic methods. rsc.org For a substrate like this compound, novel catalytic systems could include:

Catalytic Hydrogenation: This is a common method for nitro reduction. wikipedia.orgcommonorganicchemistry.com Research would focus on developing chemoselective catalysts that can reduce the nitro group without cleaving the benzyl (B1604629) ester. Supported metal nanoparticles (e.g., palladium, platinum, nickel) are often employed. wikipedia.orgcommonorganicchemistry.com The challenge lies in preventing hydrogenolysis of the C-O ester bond.

Transfer Hydrogenation: Using hydrogen donors like hydrazine (B178648) or formic acid in the presence of a catalyst (e.g., Raney nickel, palladium on carbon) offers a milder alternative to high-pressure hydrogenation. wikipedia.orgmdpi.com

Electrocatalysis and Photocatalysis: These green chemistry approaches use electrical or light energy to drive the reduction, often with water as the proton source. mdpi.com This avoids harsh chemical reductants and can offer high selectivity. Research into semiconductor-based photocatalysts or specifically designed electrodes could yield highly efficient systems for the selective reduction of the nitro group.

Below is a table illustrating typical catalytic systems used for the reduction of aromatic nitro compounds, which could be adapted for this compound.

| Catalyst System | Reductant/Energy Source | Typical Products from Nitroarenes | Potential Advantage for this compound |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Anilines | High efficiency, but risk of ester cleavage |

| Raney Nickel | Hydrazine | Anilines, Hydroxylamines | Milder conditions, potentially better selectivity |

| Zinc or Iron Metal | Acidic Media | Anilines | Cost-effective, but produces metal waste |

| Tin(II) Chloride | Acidic Media | Anilines | Good for substrates with other reducible groups |

| Photocatalyst (e.g., TiO₂) | Light / Hole Scavenger | Anilines | Green, highly tunable selectivity |

This table is based on general findings for aromatic nitro compounds and does not represent experimental data for this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. neuroquantology.comacs.org For a molecule like this compound, these platforms could revolutionize its synthesis and subsequent transformations.

Synthesis: The synthesis of pyridine (B92270) derivatives has been successfully translated to flow reactors. beilstein-journals.orgresearchgate.netuc.pt A potential flow synthesis of this compound could involve the continuous reaction of 2-pyridinecarboxylic acid (or its activated form) with 4-nitrobenzyl alcohol. Flow conditions allow for precise control of temperature and residence time, which can maximize yield and minimize byproduct formation.

Transformations: Subsequent reactions, such as the catalytic reduction of the nitro group, are well-suited for flow chemistry. nih.gov Packing a reactor with a solid-supported catalyst allows the reactant stream to pass through, yielding the product continuously. This is particularly advantageous for handling hazardous reagents or highly exothermic reactions safely. acs.orgnih.gov

Automated synthesis platforms can integrate with flow reactors to create high-throughput screening systems. merckmillipore.comchemspeed.comxtalpi.com Such a setup could rapidly test a wide array of catalysts and reaction conditions for the transformation of this compound, accelerating the discovery of optimal protocols.

| Platform | Application to this compound | Key Advantages |

| Flow Reactor | Synthesis via esterification; Reduction of nitro group | Enhanced heat/mass transfer, improved safety, scalability neuroquantology.com |

| Automated Synthesizer | High-throughput screening of catalysts and reaction conditions | Increased speed and efficiency, reduced human error merckmillipore.com |

| Integrated Flow & Automation | End-to-end synthesis and optimization without manual intervention | Accelerated discovery, real-time data analysis and process optimization xtalpi.com |

This table illustrates the potential applications of modern synthesis platforms to the target compound.

Advanced Characterization Techniques for Mechanistic Insights

Understanding the precise mechanism of a chemical reaction is crucial for its optimization. For transformations involving this compound, advanced in-situ characterization techniques would be invaluable.

In-situ Spectroscopy: Techniques like FTIR, Raman, and NMR spectroscopy allow researchers to monitor the concentration of reactants, intermediates, and products in real-time as the reaction occurs. mt.comspectroscopyonline.comiastate.edusemanticscholar.org This provides a detailed kinetic profile and can help identify transient species that offer clues to the reaction pathway. spectroscopyonline.com For example, during the reduction of the nitro group, in-situ spectroscopy could detect the formation of intermediate nitroso and hydroxylamine (B1172632) species. orientjchem.org

Mass Spectrometry: In-situ mass spectrometry can track the evolution of ions in real-time during a reaction, providing direct evidence of intermediate formation and product distribution. acs.org

Calorimetry: Reaction calorimeters measure the heat flow of a reaction, providing critical thermodynamic and kinetic data that is essential for ensuring safety during scale-up.

These techniques provide a wealth of data that, when combined with computational modeling, can build a comprehensive picture of the reaction mechanism.

Development of Chemically Responsive Systems

The ortho-nitrobenzyl group is a well-known photolabile protecting group, often used to "cage" a molecule until its release is triggered by UV light. nih.govacs.org While the target compound is a para-substituted isomer, the nitrobenzyl moiety itself is responsive to other stimuli, particularly enzymatic reduction.

Enzyme-Responsive Systems: The 4-nitrobenzyl group can be reduced to a 4-aminobenzyl group by nitroreductase enzymes, which are overexpressed in certain hypoxic cancer cells. rsc.org This reduction can trigger a self-immolative cascade, leading to the cleavage of the ester bond and the release of the "caged" 2-pyridinecarboxylate. This makes the 4-nitrobenzyl ester an attractive linker for designing enzyme-responsive drug delivery systems or chemical probes. rsc.org

Photo-Responsive Polymers: The nitrobenzyl ester functional group can be incorporated into polymer networks. researchgate.netpccl.atnih.gov This allows for the creation of "smart" materials whose properties, such as solubility or mechanical strength, can be altered on demand by an external stimulus, which in this case could be enzymatic action or chemical reduction. pccl.at

| Stimulus | Responsive Moiety | Potential Application |

| Nitroreductase Enzyme | 4-Nitrobenzyl Group | Targeted drug delivery in hypoxic tumors rsc.org |

| Chemical Reductants | 4-Nitrobenzyl Group | Triggerable release systems in synthetic biology |

| UV Light (for ortho-isomers) | o-Nitrobenzyl Group | Photopatterning, light-triggered drug release researchgate.netnih.gov |

This table highlights the potential for developing responsive systems based on the chemistry of the nitrobenzyl group.

Synergistic Approaches Combining Synthesis, Reactivity, and Computational Science

The future of chemical research lies in the tight integration of experimental work with computational modeling. For a compound like this compound, this synergy would be particularly fruitful.

Reaction Prediction and Optimization: Density Functional Theory (DFT) can be used to model reaction pathways and predict their energetic feasibility. tandfonline.comresearchgate.netias.ac.in This allows researchers to screen potential catalysts and reaction conditions in silico before ever stepping into the lab, saving time and resources. DFT can also provide insights into electronic structure, helping to explain observed reactivity and selectivity. ias.ac.in

Understanding Molecular Properties: Computational methods can predict various properties of the molecule, including its electronic structure, vibrational spectra (which aids in characterization), and reactivity parameters. tandfonline.comrsc.org For pyridine derivatives, DFT has been used to study nucleophilicity and predict the stability of various substituted forms. ias.ac.inresearchgate.net

By combining the practical power of automated synthesis and flow chemistry with the predictive power of computational science, the exploration of new molecules like this compound can be dramatically accelerated.

Q & A

Q. What are the recommended safety protocols for handling 4-nitrobenzyl 2-pyridinecarboxylate in laboratory settings?

While direct safety data for this compound are limited, general precautions for nitroaromatic compounds apply. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors by working in a fume hood. Store in a sealed container in a cool, dry, well-ventilated area away from ignition sources. Emergency measures for similar compounds include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for ingestion .

Q. How can researchers synthesize this compound, and what are common pitfalls?

A typical synthesis involves esterification of 2-pyridinecarboxylic acid with 4-nitrobenzyl bromide under basic conditions (e.g., using K₂CO₃ in DMF). Key challenges include controlling nitro group reactivity and avoiding hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove unreacted starting materials. Monitor reaction progress by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. What spectroscopic methods are effective for characterizing this compound?

- ¹H NMR (CDCl₃): Pyridine protons appear as a multiplet at δ 7.8–8.5 ppm; nitrobenzyl groups show aromatic peaks at δ 7.5–8.1 ppm.

- IR : Strong C=O ester stretch at ~1720 cm⁻¹; NO₂ asymmetric stretch at ~1520 cm⁻¹.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 275.1. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does this compound function as a protecting group in cephalosporin synthesis, and what are its limitations?

The 4-nitrobenzyl group acts as an acid-labile protecting group for carboxylate moieties in β-lactam antibiotics like cefaclor. It is removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., TFA). Limitations include incompatibility with reducing agents and potential side reactions with nucleophilic functionalities in complex intermediates. Optimize deprotection by monitoring reaction progress with LC-MS to prevent over-degradation .

Q. What methodological strategies address contradictions in genotoxicity data when using 4-(4-nitrobenzyl)pyridine (NBP) as a DNA surrogate?

NBP’s reactivity with electrophiles can produce false positives due to non-specific adduct formation. To mitigate:

Q. How can researchers optimize HPLC conditions to separate this compound from byproducts in reaction mixtures?

Use a C18 column with a mobile phase of 60:40 acetonitrile/0.1% formic acid in water. Adjust column temperature to 30°C and flow rate to 1.0 mL/min. Retention time for the target compound is ~8.2 minutes. For polar byproducts, employ a gradient elution (20%–80% acetonitrile over 15 minutes) .

Q. What mechanistic insights explain the non-linear dose-response of 4-nitrobenzyl derivatives in genotoxicity studies?

Non-linear responses arise from saturable metabolic activation or detoxification pathways. For example, low doses may be efficiently conjugated by glutathione transferases, while high doses overwhelm these systems. Kinetic modeling (e.g., Hill equation) can quantify thresholds. Validate with enzyme inhibition assays (e.g., CYP450 isoforms) to identify metabolic bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.